

Application Note & Protocol for the Quantification of Triacylglycerols by HPLC

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Compound of Interest

Compound Name: *Glyceryl trionadecanoate*

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Introduction

Triacylglycerols (TAGs) are the primary components of natural fats and oils, serving as a major energy storage form in biological systems.[1][2] The accurate quantification of TAGs is crucial in various fields, including food science, nutrition, and the development of therapeutics targeting lipid metabolism. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of TAGs, offering high resolution and sensitivity.[1][2][3] The use of an internal standard is essential for accurate quantification, as it corrects for variations in sample preparation and instrument response.[4][5] **Glyceryl trionadecanoate** (19:0 TAG), an odd-carbon chain triacylglycerol, is an ideal internal standard as it is not naturally abundant in most biological samples.[6]

This document provides a detailed protocol for the quantification of triacylglycerols in various samples using HPLC with **Glyceryl trionadecanoate** as an internal standard. The method is applicable to a range of sample matrices, including oils, fats, and biological extracts.

Principle

The method is based on the separation of triacylglycerols by reversed-phase HPLC on a C18 column. Detection is typically achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS), which are suitable for non-volatile analytes like TAGs.[1][7][8] Quantification is performed by the internal standard method.

A known amount of **Glyceryl trinonadecanoate** is added to both the samples and the calibration standards. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and to determine the concentration of the analyte in the samples.^[4]^[5]

Experimental Protocols

Materials and Reagents

- Solvents: Acetonitrile (HPLC grade), Isopropanol (HPLC grade), Chloroform (HPLC grade), Methanol (HPLC grade), Hexane (HPLC grade)
- Internal Standard: **Glyceryl trinonadecanoate** (≥99.0% purity)
- Standards: A range of triacylglycerol standards for calibration (e.g., triolein, tripalmitin, tristearin).
- Sample Preparation: 0.2 µm PTFE syringe filters.

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, and column oven.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).^[8]
- Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS).

Preparation of Solutions

- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Glyceryl trinonadecanoate** and dissolve it in 10 mL of chloroform or a suitable solvent.
- Calibration Standards: Prepare a series of calibration standards by mixing appropriate volumes of TAG standard stock solutions and the internal standard stock solution. The concentration of the internal standard should be constant across all calibration levels.
- Mobile Phase A: Acetonitrile

- Mobile Phase B: Isopropanol or Acetone

Sample Preparation

- Lipid Extraction:
 - For oil or fat samples, accurately weigh approximately 20 mg of the sample into a glass tube.^[9]
 - For biological tissues or fluids, perform a lipid extraction using a modified Folch or Bligh-Dyer method (e.g., chloroform:methanol 2:1, v/v).
- Internal Standard Addition: Add a known volume of the **Glyceryl trinonadecanoate** internal standard stock solution to the extracted lipid sample.
- Solubilization and Filtration: Dissolve the sample in a suitable solvent (e.g., chloroform/methanol). Filter the solution through a 0.2 µm PTFE syringe filter into an HPLC vial.^[9]

HPLC Conditions

Parameter	Setting
Column	C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase	A: Acetonitrile; B: Isopropanol
Gradient	0-10 min: 30% B; 10-25 min: 30-70% B; 25-30 min: 70% B; 30-31 min: 70-30% B; 31-40 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	20 µL
Detector	ELSD (Nebulizer: 40°C, Evaporator: 40°C, Gas Flow: 1.6 SLM) or CAD

Data Analysis

- Identify the peaks corresponding to the different TAGs and the internal standard based on their retention times.
- Integrate the peak areas for all identified TAGs and the internal standard.
- Calculate the response factor (RF) for each TAG standard relative to the internal standard using the following formula: $RF = (Area_{Analyte} / Conc_{Analyte}) / (Area_{IS} / Conc_{IS})$
- Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration ratio (Analyte/IS) for the calibration standards.
- Determine the concentration of each TAG in the samples using the calibration curve and the peak area ratios obtained from the sample chromatograms.

Method Validation Data

The following tables represent typical data that should be generated during method validation.

Table 1: Linearity of Calibration Curves

Triacylglycerol	Concentration Range (µg/mL)	Correlation Coefficient (r ²)
Triolein (C57:3)	10 - 500	> 0.995
Tripalmitin (C51:0)	10 - 500	> 0.995
Tristearin (C57:0)	10 - 500	> 0.995
Trilinolein (C57:6)	10 - 500	> 0.995

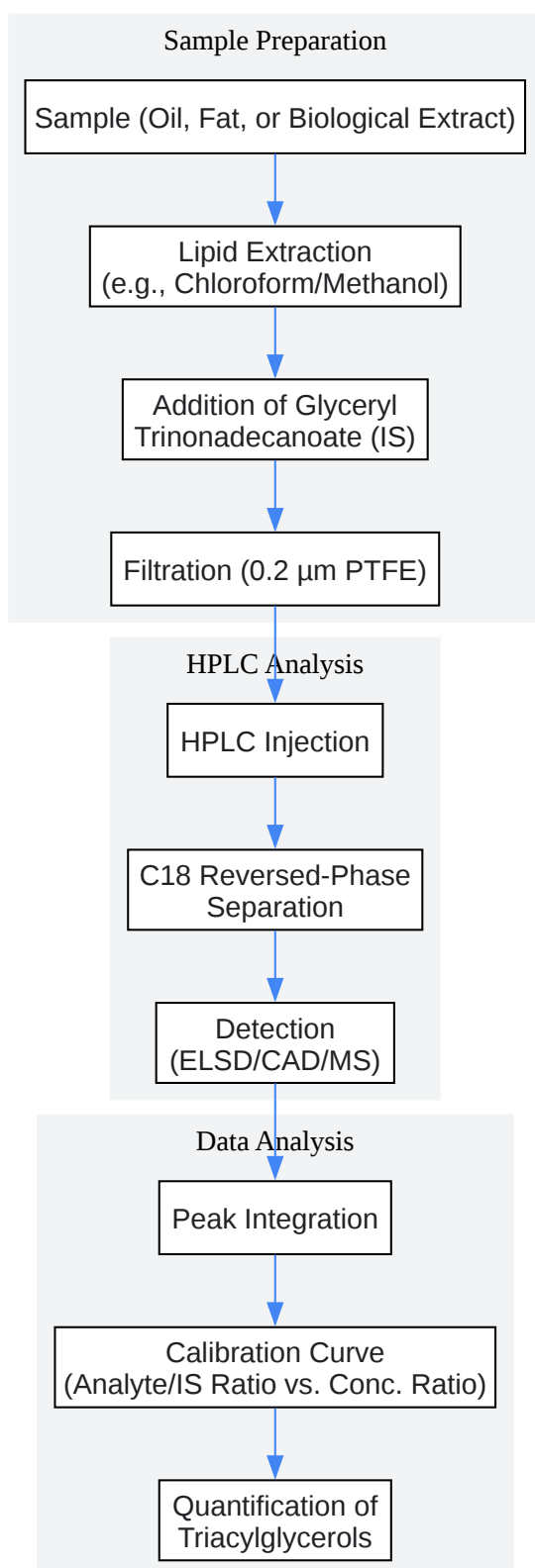
Table 2: Precision and Accuracy

Triacylglycerol	Concentration (µg/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)	Accuracy (% Recovery)
Triolein	50	< 5%	< 5%	95 - 105%
250	< 3%	< 3%	98 - 102%	
Tripalmitin	50	< 5%	< 5%	95 - 105%
250	< 3%	< 3%	98 - 102%	

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

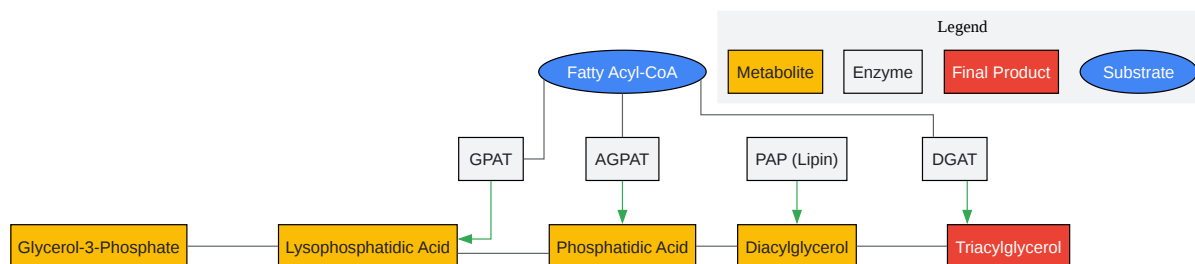
Triacylglycerol	LOD (µg/mL)	LOQ (µg/mL)
Triolein	1	3
Tripalmitin	1	3

Visualizations



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Caption: Experimental workflow for TAG quantification.



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Caption: Kennedy pathway for triacylglycerol synthesis.[2]

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